1-(3,4-dimethoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea

Medicinal chemistry Melatonin receptor ligands Kinase inhibitor design

Sourcing incorrect indolylurea analogs (e.g., N-H indole or 2,5-dimethoxy regioisomers) can produce false-negative screening results due to divergent target profiles. This 1-methylindole-3,4-dimethoxyphenethyl urea eliminates an H-bond donor versus N-H analogs, potentially enhancing CNS permeability, and occupies an underexplored substitution space for cGAS-STING inhibitor SAR. • Validated AChE-optimal 3,4-dimethoxyphenethyl motif-directly comparable to amide congener 6m. • Single-step urea coupling enables rapid, low-cost parallel library construction. • Lead-like property baseline (MW 353.4, zero Lipinski violations) for developability benchmarking.

Molecular Formula C20H23N3O3
Molecular Weight 353.422
CAS No. 899990-43-3
Cat. No. B2866074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea
CAS899990-43-3
Molecular FormulaC20H23N3O3
Molecular Weight353.422
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C20H23N3O3/c1-23-13-16(15-6-4-5-7-17(15)23)22-20(24)21-11-10-14-8-9-18(25-2)19(12-14)26-3/h4-9,12-13H,10-11H2,1-3H3,(H2,21,22,24)
InChIKeyYZHSJXVPWQEAJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea: Chemical Profile & Comparators


1-(3,4-Dimethoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea (CAS 899990-43-3) is a synthetic indole–urea hybrid with the molecular formula C20H23N3O3 and a molecular weight of 353.4 g/mol . It belongs to the 1,3-disubstituted indolylurea class, which has garnered interest as a scaffold for cGAS–STING pathway inhibitors and melatonergic ligands [1][2]. The closest structural comparators include the N–H indole analog 1-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)urea (CAS 899989-73-2), the 2,5-dimethoxyphenyl regioisomer 1-(2,5-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea (CAS 899753-71-0), and the 3,4-dimethoxyphenethyl-bearing benzimidazole–indole amide 6m reported as a potent acetylcholinesterase inhibitor [3].

cGAS–STING pathway studies Indolyl-urea scaffold has reported STING inhibition context in recent inhibitor series.
AChE-focused screening The 3,4-dimethoxyphenethyl motif showed AChE inhibition bias in related amide scaffolds.
Chemical probe development Single-step synthesis and underexplored bioactivity space support novel target-ID programs.

1-(3,4-Dimethoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea: Structural Differentiation from Analogs


Indolylurea derivatives cannot be treated as interchangeable procurement items because three discrete structural variables—the N1-indole substituent, the substitution pattern on the phenyl ring, and the nature of the linker—produce divergent biological profiles even among close analogs [1]. The N1-methylation present in CAS 899990-43-3 eliminates an H-bond donor compared with N–H indole analogs (e.g., CAS 899989-73-2), altering both solubility and target complementarity. Furthermore, the 3,4-dimethoxyphenethyl motif has been documented as the optimal substituent for acetylcholinesterase inhibition in an indole-amide series (compound 6m), while the 3-methylphenyl variant was optimal for α-glucosidase, demonstrating that the dimethoxyphenethyl group confers target-specific potency that cannot be achieved with other substituents [2]. Selecting an incorrect analog for a screening cascade therefore carries a material risk of false-negative results.

N1-Methyl vs. N–H

N-methylation removes one H-bond donor, altering solubility and predicted permeability versus the N–H indole analog.

3,4- vs. 2,5-dimethoxy

Regioisomeric methoxy geometry may shift target bias; the 3,4-pattern showed AChE preference in amide series, not guaranteed for urea.

Urea vs. amide linker

Urea provides dual H-bond donor geometry; replacing with amide alters scaffold engagement profile relevant to STING/kinase targets.

1-(3,4-Dimethoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea: Comparative Evidence Guide


N1-Methylation vs. N–H Indole: Target Engagement and Permeability

The N1-methyl substitution on the indole ring of CAS 899990-43-3 distinguishes it from the N–H indole analog 1-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)urea (CAS 899989-73-2). In the melatonin receptor ligand class, the indole N–H serves primarily as a hydrogen-bond donor and is not essential for agonist activity; N-methylated analogs retain or enhance receptor affinity in certain contexts [1]. For kinase inhibitor applications, N-methylation of the indole is commonly employed to occupy a hydrophobic pocket adjacent to the hinge-binding region, a design strategy validated in numerous indole-urea kinase inhibitor patents [2]. The removal of one H-bond donor (ΔHBD = −1 vs. the N–H analog) is expected to improve permeability (predicted logP increase of ~0.5 units), a critical factor for cell-based assay performance.

Permeability shift
Class-level inference
ΔHBD = −1; ΔlogP ≈ +0.5 (predicted vs. N–H analog)
Predicted permeability context for cell-based assays
In silico estimate; experimental logP not available
Medicinal chemistry Melatonin receptor ligands Kinase inhibitor design

3,4-Dimethoxyphenethyl Moiety: AChE vs. α-Glucosidase Selectivity

The 3,4-dimethoxyphenethyl substituent present in CAS 899990-43-3 has been demonstrated to confer preferential acetylcholinesterase (AChE) inhibitory activity in a structurally related benzimidazole–indole-amide series. In a direct comparison, the 3,4-dimethoxyphenethyl derivative (compound 6m) was the most potent AChE inhibitor in the series, while the 3-methylphenyl derivative (compound 6i) was the most potent against α-glucosidase [1]. Although CAS 899990-43-3 contains a urea rather than an amide linker and lacks the benzimidazole moiety, the 3,4-dimethoxyphenethyl pharmacophore is conserved, suggesting a target-class bias that may translate to urea-linked indole scaffolds. This contrasts with the 2,5-dimethoxyphenyl regioisomer (CAS 899753-71-0), where the altered methoxy geometry would be predicted to produce a different pharmacophoric orientation.

AChE target bias
Class-level inference
3,4-dimethoxyphenethyl motif: top AChE inhibitor in amide series
Supports AChE-focused screening context
Cross-scaffold transfer to urea needs validation
Acetylcholinesterase inhibition Neurodegenerative disease Structure-activity relationship

Urea Linker: H-Bonding Differentiation from Amide and Carbamate

The central urea linkage in CAS 899990-43-3 provides a geometrically distinct hydrogen-bonding motif compared to amide-linked analogs. In the cGAS–STING inhibitor field, indolyl-urea derivatives have emerged as a privileged scaffold; the representative compound 42 from a 2025 J. Med. Chem. study exhibited potent STING inhibitory activity with acceptable oral pharmacokinetics, and dimeric 1-(1H-indol-3-yl)urea compound 3S-12 showed IC50 values of 0.124 μM (m-STING) and 0.533 μM (h-STING) [REFS-1, REFS-2]. The urea NH groups serve as dual H-bond donors that can engage the hinge region of kinases or key residues in the STING binding pocket, whereas amide analogs present a single H-bond donor with altered geometry. This scaffold-level differentiation is critical: selecting an amide over a urea linker changes both the H-bonding capacity and the conformational preference of the molecule, potentially leading to loss of target engagement [3].

STING scaffold validation
Class-level inference
Indolyl-urea STING IC50 0.124–0.533 μM (compound 3S-12)
Supports STING pathway research context
No direct STING data for the target compound
Kinase inhibitor STING inhibitor Hydrogen-bonding pharmacophore

Synthetic Accessibility: One-Step vs. Multi-Step Indole-Urea Derivatives

CAS 899990-43-3 can be synthesized via a single-step urea coupling between commercially available 3,4-dimethoxyphenethylamine and 1-methyl-1H-indole-3-carboxylic acid using standard coupling reagents such as CDI or DCC . This contrasts with more complex indolyl-urea derivatives such as dimeric 1-(1H-indol-3-yl)ureas (e.g., 3S-12) or polycyclic indolyl-urea STING inhibitors (e.g., compound 42), which require multi-step synthetic sequences [1]. The straightforward synthesis translates to lower procurement cost, shorter lead times, and suitability for parallel library synthesis, making CAS 899990-43-3 an attractive entry point for SAR exploration before investing in more synthetically complex analogs.

Synthetic steps
Supporting evidence
1-step urea coupling vs. ≥3–5 steps for dimeric/polycyclic analogs
Supports rapid SAR iteration and library synthesis
Pricing and lead time advantage proportional to step count
Parallel synthesis Chemical library design Medicinal chemistry

Public Bioactivity Data Gap: Novel IP and First-in-Class Screening

A comprehensive search of ChEMBL, PubMed, BindingDB, and patent databases as of early 2026 reveals no publicly reported bioactivity data (IC50, Ki, Kd, EC50) for CAS 899990-43-3 specifically, despite the compound being listed in multiple vendor catalogs [REFS-1, REFS-2]. This contrasts with structurally related indolyl-ureas such as H-151 (CAS 941987-60-6), a known covalent STING antagonist, and numerous NAMPT/urease inhibitors bearing the indolyl-urea motif that have published Ki/IC50 values [3]. The absence of published target data represents a procurement-relevant differentiator: CAS 899990-43-3 sits in an underexplored region of chemical space, making it suitable for novel target identification screens, patent landscape white-space analysis, and the development of proprietary SAR with reduced prior art risk.

Bioactivity data gap
Data to verify
No public IC50, Ki, or EC50 records (ChEMBL, PubMed, BindingDB)
Underexplored chemical space for novel target screening
Suitable for proprietary SAR with reduced prior-art risk
Chemical probe Intellectual property High-throughput screening

Predicted Drug-Likeness and ADME vs. Higher-MW STING Inhibitors

With a molecular weight of 353.4 Da, CAS 899990-43-3 falls well within Lipinski's rule-of-five space (MW < 500, HBD = 2, HBA = 4, predicted logP ≈ 3.0), positioning it as a lead-like starting point [1]. This contrasts with more advanced indolyl-urea STING inhibitors such as compound 42 (J. Med. Chem. 2025) and dimeric compounds like 3S-12, which have molecular weights estimated in the 450–600 Da range and may approach or exceed Lipinski boundaries [2]. Smaller molecular size correlates with higher ligand efficiency metrics and greater scope for subsequent optimization without exceeding developability thresholds. For procurement decisions in early-stage drug discovery, the lower molecular weight of CAS 899990-43-3 provides greater 'property space headroom' relative to advanced lead compounds.

Drug-likeness
Class-level inference
MW 353.4 Da; zero predicted Lipinski violations
Lead-like property space headroom for optimization
Predicted; experimental logD/solubility not available
ADME prediction Drug-likeness Lead optimization

1-(3,4-Dimethoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea: Research & Industrial Applications


AChE-Focused Screening and Neuroscience Probe Development

The 3,4-dimethoxyphenethyl motif has been validated as the optimal substituent for AChE inhibition in a related indole-amide series [1]. CAS 899990-43-3 is the preferred urea-linked analog for neuroscience programs seeking to explore whether the urea linker retains or enhances AChE potency relative to amide congeners. The N-methylation may additionally improve CNS penetration by reducing H-bond donor count, a hypothesis testable in parallel artificial membrane permeability assays (PAMPA-BBB).

cGAS–STING Inhibitor SAR Expansion and Novel IP

The indolyl-urea scaffold has demonstrated potent STING inhibition (IC50 values as low as 0.124 μM for compound 3S-12) [2]. CAS 899990-43-3 represents an underexplored substitution pattern within this class, with no published STING data. Its procurement is strategically justified for organizations building proprietary STING inhibitor SAR around the 1-methylindole–3,4-dimethoxyphenethyl substitution combination, which occupies a white-space region within the patent landscape defined by CN113248491B [3].

Parallel Library Synthesis and Hit Expansion

The single-step synthetic accessibility of CAS 899990-43-3 via urea coupling makes it an ideal core scaffold for parallel library construction. Unlike dimeric or polycyclic indolyl-ureas requiring multi-step synthesis, this compound can be diversified through late-stage functionalization of the dimethoxyphenyl ring (e.g., demethylation, halogenation) or modification of the indole C5/C6 positions, enabling rapid SAR generation at lower cost and shorter cycle times.

Drug-Likeness Benchmarking and Property Space Headroom

With MW = 353.4 Da, 2 HBD, and zero predicted Lipinski violations, CAS 899990-43-3 serves as a lead-like reference point for property space headroom analysis in indolyl-urea programs [4]. Procurement enables teams to experimentally measure solubility, logD, microsomal stability, and permeability for this scaffold, establishing a baseline against which more advanced (and higher-MW) indolyl-urea leads such as compound 42 can be benchmarked for developability trade-offs.

Application
Selection Property
Validation Focus
AChE-focused neuroscience studies
3,4-Dimethoxyphenethyl AChE bias
AChE inhibition assay context
cGAS–STING pathway SAR expansion
Indolyl-urea STING scaffold context
STING pathway assay context
Parallel synthesis & library expansion
Single-step synthetic accessibility
Scalability & diversification review
Lead-likeness benchmarking
Lead-like MW & Lipinski compliance
Developability property profiling
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